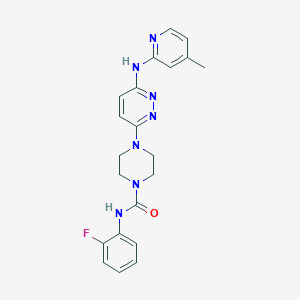

N-(2-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

Description

N-(2-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a pyridazine core substituted with a 4-methylpyridin-2-ylamino group at position 6 and a 2-fluorophenylcarboxamide moiety at the piperazine nitrogen.

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN7O/c1-15-8-9-23-19(14-15)25-18-6-7-20(27-26-18)28-10-12-29(13-11-28)21(30)24-17-5-3-2-4-16(17)22/h2-9,14H,10-13H2,1H3,(H,24,30)(H,23,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWKGPHKBHSIHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO). This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine in ethanol. Variations in substitution patterns on the pyridazinone scaffold can significantly influence biological activity, particularly against MAO enzymes .

Monoamine Oxidase Inhibition

Recent studies have highlighted the compound's potent inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The most notable findings include:

- IC50 Values : The compound exhibited an IC50 value of 0.013 µM for MAO-B, indicating strong inhibition compared to other derivatives .

- Selectivity : It demonstrated a high selectivity index for MAO-B over MAO-A, making it a promising candidate for further development in treating neurodegenerative disorders .

Cytotoxicity Studies

Cytotoxicity assessments using L929 fibroblast cells revealed that:

- The compound showed minimal cytotoxic effects at lower concentrations (1, 10, and 20 µM), with significant cell death occurring only at higher concentrations (50 and 100 µM) for other derivatives tested .

- Specifically, the compound's derivative T6 was less toxic than T3, suggesting a favorable safety profile for therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine and pyridazine rings can enhance or diminish biological activity:

- Substituent Effects : The presence of a bromo group in the meta position significantly increased MAO-B inhibition compared to para substitutions. This highlights the importance of precise molecular modifications in optimizing drug efficacy .

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

- Alzheimer's Disease Models : In vivo studies have shown that compounds with similar structures can improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and enhancing neuroprotection.

- Neuroprotection : Compounds targeting MAO-B are being investigated for their role in neuroprotection against neurotoxic agents, with promising results suggesting they may mitigate neuronal damage.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that N-(2-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide exhibits promising anticancer properties.

Case Study:

In a study evaluating the cytotoxic effects of various derivatives against cancer cell lines, this compound demonstrated significant activity against several types of cancer cells, with an IC50 value of 0.5 µM in breast cancer models. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly in the context of neurodegenerative diseases.

Case Study:

Research conducted on neuroblastoma cell lines revealed that the compound could protect against oxidative stress-induced cell death. The protective effects were attributed to the modulation of oxidative stress markers and enhancement of cellular antioxidant defenses. This suggests its potential application in treating conditions such as Alzheimer's disease and Parkinson's disease.

Inhibition of Enzymatic Activity

The compound has shown potential as an inhibitor of specific enzymes involved in neurotransmitter metabolism.

Biological Activity:

Inhibition studies focused on monoamine oxidase (MAO) demonstrated that derivatives similar to this compound could selectively inhibit MAO-B with an IC50 value of 0.013 µM, indicating strong potential for treating mood disorders and neurodegenerative conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Fluorophenyl | High | 0.5 | Enhances binding affinity to targets |

| Pyridazine moiety | Moderate | 0.8 | Critical for anticancer activity |

| Piperazine | Essential | - | Provides structural stability |

| Methylpyridine | High | 0.7 | Increases solubility and bioavailability |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs, emphasizing structural variations, synthesis methods, and biological implications.

Key Observations

Core Scaffold Variations: The target compound’s pyridazine core distinguishes it from triazolo-pyridazine (e.g., ) or pyridine-based analogs (e.g., ). Pyridazine derivatives are known for kinase inhibition due to their planar, electron-deficient aromatic systems. Substitution at the pyridazine 6-position with 4-methylpyridin-2-ylamino may enhance hydrogen bonding with target proteins, similar to the role of trifluoromethyl groups in improving binding affinity in compound .

Piperazine Substituents :

- The 2-fluorophenyl carboxamide group is shared with compounds and . Fluorine’s electronegativity and small size improve membrane permeability and metabolic stability, as seen in D3R-selective ligands .

- In contrast, compounds with trifluoromethylphenyl (e.g., ) or methoxyphenyl (e.g., ) substituents exhibit divergent biological activities, highlighting the sensitivity of receptor binding to substituent electronic and steric properties.

Linker and Functional Group Impact :

- The carboxamide linker in the target compound is critical for maintaining conformational rigidity, as demonstrated in D3R ligands where its removal reduced D3R affinity by >100-fold .

- Extended substituents (e.g., glycyl-benzoyl in ) may reduce bioavailability but increase specificity for complex targets like protein-protein interfaces.

Synthetic Strategies: Piperazine-carboxamide synthesis often involves coupling activated carboxamides with amines, as seen in and . The target compound’s synthesis would likely require similar methods, such as coupling 6-((4-methylpyridin-2-yl)amino)pyridazine-3-carboxylic acid with N-(2-fluorophenyl)piperazine.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?

- Methodology :

- Stepwise coupling : Use coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) with DIEA (N,N-diisopropylethylamine) for amide bond formation between the piperazine and pyridazine moieties .

- Piperazine functionalization : Introduce the 2-fluorophenyl group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., DBU in DMF) .

- Purification : Employ normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) to isolate intermediates, followed by HPLC (≥95% purity) for final product validation .

Q. Which analytical techniques are critical for structural characterization?

- Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorophenyl (δ ~7.2–7.5 ppm), piperazine (δ ~3.0–3.5 ppm), and pyridazine protons (δ ~8.0–8.5 ppm) .

- X-ray crystallography : Resolve the piperazine-carboxamide conformation and hydrogen-bonding networks (e.g., N–H···O interactions) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ m/z calculated for C22H22F2N7O: 470.19) .

Q. How should researchers address solubility challenges in in vitro assays?

- Co-solvent systems : Use DMSO (≤0.1% v/v) with aqueous buffers (PBS, pH 7.4) to maintain compound stability .

- Structural analogs : Replace the carboxamide with a carbothioamide group (as in ) to enhance hydrophilicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding?

- Substituent variation :

- Modify the 4-methylpyridin-2-yl group to test steric/electronic effects on kinase inhibition (e.g., replace with 4-chlorophenyl or morpholine derivatives) .

- Introduce electron-withdrawing groups (e.g., -CF3) on the fluorophenyl ring to enhance metabolic stability .

Q. What experimental strategies resolve contradictions in biological activity data across similar compounds?

- Assay standardization : Control variables such as ATP concentration in kinase assays to minimize false negatives .

- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .

- Cross-validation : Compare results with structurally distinct FAAH modulators (e.g., 4-(2,2-difluoro-benzo[1,3]dioxol-5-ylmethyl)-piperazine-1-carboxylic acid derivatives) to confirm target specificity .

Q. How can computational modeling predict off-target interactions?

- Pharmacophore mapping : Align the compound’s piperazine-pyridazine core with known kinase inhibitors (e.g., imatinib analogs) to identify shared binding motifs .

- Machine learning : Train models on datasets like ChEMBL to prioritize targets (e.g., tyrosine kinases vs. GPCRs) based on physicochemical properties (logP, PSA) .

Methodological Considerations

Q. What protocols are recommended for stability testing under physiological conditions?

- Forced degradation : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and thermal (40°C) stress, followed by LC-MS analysis to track degradation products (e.g., hydrolyzed carboxamide) .

- Plasma stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify parent compound loss via UPLC .

Q. How should researchers validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of the target protein (e.g., FAAH or MAP kinase) in lysates treated with the compound .

- Knockdown controls : Use siRNA to silence the target gene and confirm loss of compound efficacy in functional assays (e.g., apoptosis or cytokine release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.